1-(p-Toluenesulfonyl)imidazole
CAS No.: 2232-08-8
Cat. No.: VC21267091
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2232-08-8 |
---|---|
Molecular Formula | C10H10N2O2S |
Molecular Weight | 222.27 g/mol |
IUPAC Name | 1-(4-methylphenyl)sulfonylimidazole |
Standard InChI | InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 |
Standard InChI Key | YJYMYJRAQYREBT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Introduction
Physical and Chemical Properties
1-(p-Toluenesulfonyl)imidazole is an organic compound with the molecular formula C10H10N2O2S. It is structurally characterized as a derivative of imidazole, where the hydrogen atom at the first position of the imidazole ring is substituted with a p-toluenesulfonyl group. This strategic modification significantly alters the reactivity and application profile of the parent imidazole structure.
Basic Identification and Physical Properties
The compound is identified by several key parameters, including its CAS number and physical characteristics, as detailed in Table 1.
Table 1: Physical and Chemical Properties of 1-(p-Toluenesulfonyl)imidazole
Property | Value |
---|---|
CAS Number | 2232-08-8 |
Molecular Formula | C10H10N2O2S |
Molecular Weight | 222.26 g/mol |
Physical Appearance | White to yellow crystalline powder or crystals |
Melting Point | 75-80°C (literature value: 76-78°C) |
Boiling Point | 409.1±38.0°C at 760 mmHg |
Density | 1.3±0.1 g/cm³ |
Flash Point | 201.2±26.8°C |
Structural Parameters and Molecular Properties
The molecular structure of 1-(p-Toluenesulfonyl)imidazole features several important characteristics that contribute to its chemical behavior. The compound contains a sulfonyl group bridging the imidazole ring and the p-tolyl moiety, creating a unique electronic environment that influences its reactivity profile. Table 2 provides additional molecular parameters of the compound.
Table 2: Molecular Parameters of 1-(p-Toluenesulfonyl)imidazole
Parameter | Value |
---|---|
Polar Surface Area (PSA) | 60.34000 |
LogP | 1.40 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
InChI Key | YJYMYJRAQYREBT-UHFFFAOYSA-N |
PubChem CID | 75219 |
Index of Refraction | 1.618 |
Vapor Pressure | 0.0±1.0 mmHg at 25°C |
Synthesis and Preparation
The synthesis of 1-(p-Toluenesulfonyl)imidazole typically follows established organic chemistry procedures, with the primary route involving the reaction between imidazole and p-toluenesulfonyl chloride under basic conditions.
Laboratory Synthesis
Laboratory preparation of 1-(p-Toluenesulfonyl)imidazole generally follows these steps:
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Dissolution of imidazole in an appropriate solvent, typically dry dichloromethane
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Cooling of the solution to approximately 0°C
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Dropwise addition of p-toluenesulfonyl chloride solution over an extended period (typically 1.5 hours)
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Allowing the reaction mixture to warm to room temperature with continued stirring
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Purification through filtration and solvent removal techniques
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Isolation of the final product as a white to yellowish crystalline solid
Industrial Production Methods
In industrial settings, the synthesis process is typically scaled up while maintaining similar reaction principles. Continuous flow reactors and automated systems are often employed to control critical parameters such as temperature and addition rates. The optimization of reaction conditions is crucial for achieving high yield and purity in commercial production scenarios .
Chemical Reactions and Mechanisms
1-(p-Toluenesulfonyl)imidazole exhibits diverse reactivity patterns that make it valuable in organic synthesis applications.
Reaction with Alcohols
The compound's most notable reaction is with alcohols, where it functions as a tosylating agent. This reaction converts alcohols into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. The mechanism involves the nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl group, resulting in the displacement of the imidazole moiety .
Conversion to Azides
One of the important applications of 1-(p-Toluenesulfonyl)imidazole is in the conversion of alcohols to azides. This transformation typically occurs in a two-step process:
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Tosylation of the alcohol using 1-(p-Toluenesulfonyl)imidazole
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Nucleophilic displacement of the tosylate group by an azide ion
This reaction sequence is valuable in organic synthesis, particularly in the preparation of building blocks for click chemistry applications .
Other Reaction Types
The compound can participate in various other reaction types, including:
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Substitution reactions, particularly with amines and other nucleophiles
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Oxidation and reduction reactions under appropriate conditions
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Cyclization reactions leading to heterocyclic compounds
Applications in Research and Industry
1-(p-Toluenesulfonyl)imidazole has found numerous applications across different fields of research and industry.
Synthetic Chemistry Applications
In synthetic organic chemistry, the compound serves several important functions:
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As a selective tosylating agent for alcohols and amines
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As an intermediate in the synthesis of more complex molecules
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In the preparation of azides from alcohols
Materials Science Applications
The compound has demonstrated utility in materials science, particularly in battery technology. Research has shown that 1-(p-Toluenesulfonyl)imidazole can function as a bifunctional electrolyte additive in LiCoO2-based cells, where it contributes to improved performance at high voltages. This application showcases the compound's versatility beyond traditional organic synthesis .
Biochemical Research
In biochemical research, 1-(p-Toluenesulfonyl)imidazole serves as a reagent for the modification of biomolecules. It can be used to introduce tosyl groups into proteins, nucleic acids, and other biological molecules, enabling various structural and functional studies .
Biological Activity and Theoretical Studies
Recent research has explored the potential biological activities of 1-(p-Toluenesulfonyl)imidazole and related imidazole derivatives.
Enzyme Interaction Studies
Theoretical studies have investigated the possible interactions between imidazole derivatives, including 1-(p-Toluenesulfonyl)imidazole, and important enzymes such as phosphodiesterase-3 and guanylate cyclase. These enzymes are significant targets in the treatment of heart failure, and understanding the interaction of imidazole derivatives with these proteins could lead to the development of new therapeutic agents .
Computational Analysis Approaches
Researchers have employed various computational approaches to study the interaction of 1-(p-Toluenesulfonyl)imidazole with biological targets:
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